molecular formula C4H6O4 B1199593 4-(Hydroxymethyl)-1,3-dioxolan-2-one CAS No. 931-40-8

4-(Hydroxymethyl)-1,3-dioxolan-2-one

Cat. No.: B1199593
CAS No.: 931-40-8
M. Wt: 118.09 g/mol
InChI Key: JFMGYULNQJPJCY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol carbonate, is a chemical compound with the molecular formula C4H6O4. It is a cyclic carbonate that contains both a dioxolane ring and a hydroxymethyl group. This combination of functional groups makes it an interesting candidate for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hydroxymethyl)-1,3-dioxolan-2-one can be synthesized through several methods. One common method involves the reaction of 1-chloro-2,3-epoxypropane with alkali metal hydrogen carbonates under phase transfer catalysis conditions. This method yields the compound in approximately 70% yield . Another method involves the oxidation of benzyl alcohol under alkaline conditions, followed by condensation and hydrolysis reactions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of environmentally friendly synthetic routes. For example, the compound can be produced from glycerol and carbon dioxide through a series of reactions, including transesterification and ring-opening polymerization .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .

Major Products Formed

Major products formed from these reactions include glycerol derivatives, cyclic carbonates, and various substituted dioxolane compounds .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,3-dioxolan-2-one involves its ability to undergo ring-opening polymerization and other chemical transformations. The hydroxymethyl group and the dioxolane ring play crucial roles in these reactions, allowing the compound to act as a versatile intermediate in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Hydroxymethyl)-1,3-dioxolan-2-one include:

Uniqueness

This compound is unique due to its combination of a dioxolane ring and a hydroxymethyl group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(hydroxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMGYULNQJPJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862477
Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Molecular Weight

118.09 g/mol
Source PubChem
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CAS No.

931-40-8
Record name Glycerol carbonate
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Record name Hydroxymethyl dioxolanone
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Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Record name 1,3-Dioxolan-2-one, 4-(hydroxymethyl)-
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Record name 4-hydroxymethyl-1,3-dioxolan-2-one
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Record name HYDROXYMETHYL DIOXOLANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing glycerol carbonate?

A1: Glycerol carbonate can be synthesized through several methods:

  • Transesterification of glycerol with dimethyl carbonate (DMC): This method often utilizes heterogeneous base catalysts such as alkaline-earth metal oxides [, , ], hydrotalcites [], zeolites [], and clinoptilolites [].
  • Direct carbonylation of glycerol with carbon dioxide: This approach is considered more sustainable but is thermodynamically limited [, , ]. It typically requires catalysts like metal oxides [, , , ] and dehydrating agents [, ].
  • Glycerolysis of urea: This method utilizes readily available raw materials and often employs heterogeneous catalysts like metal oxides [, , ] and zeolites [].
  • Selenium-catalyzed carbonylation of glycerol with carbon monoxide: This method, while effective, involves the use of selenium and carbon monoxide [].

Q2: What role does calcination temperature play in the catalytic activity of metal oxide catalysts for glycerol carbonate synthesis?

A2: Calcination temperature significantly influences the physicochemical properties of metal oxide catalysts, such as their crystallinity, surface area, and acid-base properties [, , ]. These properties, in turn, affect glycerol conversion and glycerol carbonate yield. For instance, in the synthesis of glycerol carbonate from glycerol and urea, ZnAl2O4 catalyst calcined at 500 °C exhibited the highest glycerol conversion and glycerol carbonate yield due to an optimal balance of acid and base sites [].

Q3: How does the choice of dehydrating agent affect glycerol carbonate synthesis via direct carbonylation?

A3: The choice of dehydrating agent is crucial in shifting the reaction equilibrium towards glycerol carbonate formation [, ]. Acetonitrile has been shown to be an effective dehydrating agent, achieving a glycerol carbonate yield of 17% with potassium carbonate as a catalyst [].

Q4: Can waste materials be used as catalysts for glycerol carbonate synthesis?

A4: Yes, waste materials like boiler ash, rich in various metal ions, have shown significant catalytic activity in converting glycerol to glycerol carbonate through reaction with urea [, , ]. The potassium ions present in boiler ash act as weak Lewis acids, promoting the selective transformation of glycerol into glycerol carbonate [].

Q5: Can glycerol carbonate be synthesized without a catalyst?

A5: While conventional methods heavily rely on catalysts, research indicates that glycerol carbonate can be synthesized via catalyst and solvent-free transesterification of glycerol with dimethyl carbonate using microwave heating []. This method achieved a 92% yield of glycerol carbonate in 30 minutes [].

Q6: What are the key properties of glycerol carbonate that make it a valuable compound?

A6: Glycerol carbonate possesses several attractive properties:* High boiling point and low vapor pressure: Makes it a suitable solvent for various applications.* Biodegradability and low toxicity: Offers environmental benefits over traditional solvents.* Presence of both hydroxyl and cyclic carbonate functional groups: Enables its use as a versatile building block in polymer synthesis [, ] and as a chemical intermediate.

Q7: What are the potential applications of glycerol carbonate?

A7: Glycerol carbonate finds applications in:

  • Polymers: As a monomer for the synthesis of polyglycerol, polyurethanes [, ], and other polymers.
  • Electrolytes: As a component in lithium-ion battery electrolytes [, ].
  • Gas separation: As a component in membranes for carbon dioxide separation [].

Q8: Are there any studies on the use of glycerol carbonate in drug delivery systems?

A8: While the provided research doesn't explicitly focus on drug delivery, the biocompatibility and biodegradability of poly(1,2-glycerol carbonate) make it a promising material for biomedical and pharmaceutical applications []. Further research is needed to explore its potential in drug delivery systems.

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